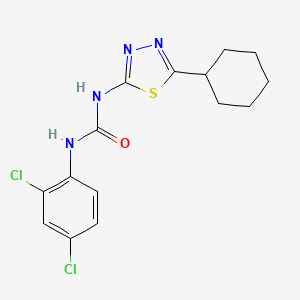![molecular formula C17H16N4O2S2 B3672315 N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B3672315.png)
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea
説明
“N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea” is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives . This class of compounds has been the subject of considerable interest for designing new antitumor agents .
Synthesis Analysis
A series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs . The in vitro cytotoxicity effects of these synthesized compounds were evaluated against different human cancer cells .将来の方向性
作用機序
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown a broad range of therapeutic activities . They are known to disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can interact with dna replication processes . This interaction can lead to the inhibition of cell replication, which is a common mechanism of action for many anticancer and antibacterial agents .
Biochemical Pathways
Given its potential anticancer and antibacterial activities, it can be inferred that it may affect pathways related to cell proliferation and dna replication .
Pharmacokinetics
The in vitro cytotoxicity effects of similar compounds have been evaluated against different human cancer cells , suggesting that these compounds can be absorbed and distributed in the body to exert their effects.
Result of Action
Similar compounds have shown significant prevention of the proliferation of tested cancer cells . Some derivatives have shown promising activities, especially against HeLa cancer cells .
Action Environment
The efficacy of similar compounds can vary depending on the specific cancer cell lines they are tested against .
生化学分析
Biochemical Properties
The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to significantly prevent the proliferation of tested cancer cells . The compound’s interaction with these biomolecules is likely due to its structural similarity to sorafenib, a known kinase inhibitor .
Cellular Effects
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea has shown to have significant effects on various types of cells and cellular processes. It influences cell function by preventing the proliferation of cancer cells
Molecular Mechanism
The molecular mechanism of action of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N’-(2-methoxyphenyl)urea involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In silico docking studies have confirmed the binding of the compound to the active site of VEGFR-2 .
Temporal Effects in Laboratory Settings
Preliminary studies have shown that the compound has significant cytotoxic effects against various human cancer cells .
Dosage Effects in Animal Models
Preliminary studies have shown that the compound has significant cytotoxic effects against various human cancer cells .
Metabolic Pathways
Preliminary studies have shown that the compound has significant cytotoxic effects against various human cancer cells .
Transport and Distribution
Preliminary studies have shown that the compound has significant cytotoxic effects against various human cancer cells .
Subcellular Localization
Preliminary studies have shown that the compound has significant cytotoxic effects against various human cancer cells .
特性
IUPAC Name |
1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-23-14-10-6-5-9-13(14)18-15(22)19-16-20-21-17(25-16)24-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCFZRBVFVTPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B3672233.png)
![N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B3672244.png)
![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B3672248.png)
![1,3-dimethyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3672262.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3672269.png)
![4-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3672275.png)
![N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea](/img/structure/B3672280.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B3672286.png)

![N-(4-methoxyphenyl)-N'-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3672294.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B3672301.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3672310.png)
![N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B3672316.png)
![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B3672325.png)
